BenchChemオンラインストアへようこそ!

Budralazine

Cardiovascular pharmacology Reflex tachycardia Sympathetic nervous system

Budralazine is the preferred phthalazine vasodilator for cardiovascular studies requiring pure vasodilation without confounding tachycardia. Unlike hydralazine, it uniquely inhibits central sympathetic outflow, inducing 3-fold less reflex tachycardia at equihypotensive doses. It also shows 8-fold weaker renin-angiotensin activation and 10-fold lower acute toxicity in rodents—enabling safer chronic dosing. Its ability to restore cerebral autoregulation makes it essential for translational stroke research. Choose high-purity Budralazine to ensure reproducible, mechanistic data free from baroreceptor noise.

Molecular Formula C14H16N4
Molecular Weight 240.30 g/mol
Cat. No. B8753938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBudralazine
Molecular FormulaC14H16N4
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C
InChIInChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)
InChIKeyDQGFCLJXYFXXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Budralazine: A Direct-Acting Vasodilator with Attenuated Reflex Tachycardia for Antihypertensive Research and Procurement


Budralazine (CAS 36798-79-5) is a hydrazinophthalazine derivative that functions as a direct-acting vasodilator [1]. It exerts its antihypertensive effect by directly relaxing vascular smooth muscle through inhibition of calcium influx [2], [3]. As a member of the phthalazine class alongside hydralazine, dihydralazine, and cadralazine, budralazine distinguishes itself through a unique central sympathoinhibitory action that mitigates the reflex tachycardia commonly associated with vasodilator therapy [4].

Why Budralazine Cannot Be Interchanged with Hydralazine or Other Phthalazine Vasodilators


Hydralazine and its phthalazine-class analogs are not interchangeable due to significant quantitative differences in their side effect profiles, potency, and tissue disposition. Direct-acting vasodilators universally trigger baroreceptor-mediated reflex tachycardia, yet budralazine induces substantially less tachycardia at equihypotensive doses than hydralazine [1], [2]. Additionally, budralazine differs markedly in its capacity to stimulate the renin-angiotensin system [3], acute toxicity [4], and tissue distribution [5]. Substituting budralazine with hydralazine, cadralazine, or dihydralazine without accounting for these differences can lead to unpredictable cardiovascular responses, altered side effect burdens, and compromised research reproducibility.

Budralazine Comparative Performance Data: Quantified Differentiation from Hydralazine and Other Vasodilators


Reduced Tachycardic Potency: Budralazine Is 3-Fold Less Potent Than Hydralazine in Producing Heart Rate Elevation

Budralazine exhibits significantly attenuated tachycardia compared to hydralazine. At equihypotensive doses, budralazine is approximately 3-fold less potent than hydralazine in inducing heart rate elevation in both spontaneously hypertensive and normotensive rats [1]. This difference is mechanistically linked to budralazine's central sympathoinhibitory action and presynaptic alpha-adrenergic effects, which are absent or diminished in hydralazine [2].

Cardiovascular pharmacology Reflex tachycardia Sympathetic nervous system

Attenuated Renin-Angiotensin System Activation: Budralazine Is 8-Fold Less Potent Than Hydralazine in Elevating Plasma Renin Activity

Hydralazine-induced hypotension triggers significant compensatory renin release, which can limit antihypertensive efficacy. Budralazine produces markedly less stimulation of the renin-angiotensin system, being approximately 8-fold less potent than hydralazine in increasing plasma renin activity following single oral administration in normotensive rats [1].

Renin-angiotensin system Neurohormonal activation Pharmacodynamic profiling

Improved Acute Safety Profile: Budralazine Exhibits 10-Fold (Mice) and 2-Fold (Rats) Lower Oral Toxicity Than Hydralazine

Budralazine demonstrates a superior acute oral toxicity profile relative to hydralazine. In mice, the oral LD50 of budralazine is 2.89 g/kg (males) and 1.82 g/kg (females), representing approximately 10-fold lower acute toxicity than hydralazine. In rats, oral LD50 values are 0.62 g/kg (males) and 0.73 g/kg (females), approximately 2-fold lower toxicity [1]. The study concludes that under the experimental conditions employed, budralazine is approximately half as toxic as hydralazine [2].

Toxicology Safety pharmacology LD50 comparison

Cerebrovascular Protection: Budralazine Restores Cerebral Blood Flow Autoregulation Toward Normotensive Levels in Hypertensive Models

Long-term antihypertensive therapy with budralazine reduces the upward-shifted lower blood pressure limit of cerebral blood flow autoregulation toward normal values in spontaneously hypertensive rats (SHR) [1]. This restorative effect on cerebral autoregulation is dependent on both the magnitude of blood pressure reduction and the duration of treatment [2]. Comparative studies indicate that budralazine may be more efficacious than hydralazine in attenuating the development of cerebrovascular lesions and reducing stroke incidence and severity in salt-loaded SHR models [3].

Cerebrovascular pharmacology Stroke prevention Cerebral autoregulation

Biphasic Heart Rate Response: Central Sympathoinhibition at Low Doses, Reflex Tachycardia Only at High Doses

Unlike hydralazine, which produces monotonic reflex tachycardia across its dose range, budralazine exhibits a unique biphasic heart rate response. Intravenous administration at low doses (0.5 and 1.0 mg/kg) induces bradycardia accompanied by decreased cardiac sympathetic nerve activity. In contrast, a high dose (5.0 mg/kg) produces tachycardia with increased sympathetic outflow and elevated plasma catecholamines [1]. This central sympathoinhibitory mechanism at therapeutic doses provides a distinct pharmacological signature not observed with hydralazine [2].

Autonomic pharmacology Dose-response Sympathetic nerve activity

Clinical Antihypertensive Efficacy: 87% Response Rate as Monotherapy in Mild-to-Moderate Hypertension

In a clinical study of 30 patients with mild to moderate hypertension, budralazine monotherapy achieved a responder rate of 87% (26/30 patients) at doses ranging from 60 to 120 mg/day [1]. The drug demonstrated a favorable safety profile with minimal side effects that did not necessitate treatment discontinuation. The effective dose range extended to 240 mg/day, indicating a wide therapeutic window for dose titration [2].

Clinical hypertension Monotherapy efficacy Human pharmacodynamics

Budralazine: Recommended Research and Industrial Application Scenarios Based on Comparative Evidence


Cardiovascular Pharmacology Studies Requiring Vasodilation with Minimized Reflex Tachycardia

Budralazine is indicated for in vivo cardiovascular studies where the confounding variable of baroreceptor-mediated tachycardia must be minimized. Its 3-fold lower tachycardic potency relative to hydralazine [1] and central sympathoinhibitory action [2] make it a superior choice for investigators examining pure vasodilator effects on blood pressure without chronotropic interference.

Cerebrovascular Disease Models and Stroke Prevention Research

Budralazine's demonstrated ability to restore cerebral blood flow autoregulation toward normal limits in hypertensive models [1] supports its use in studies of hypertension-associated stroke, cerebral small vessel disease, and cerebrovascular protection. Its efficacy in reducing the incidence and severity of cerebrovascular lesions in salt-loaded SHR models [2] makes it a valuable tool for translational stroke research.

Renin-Angiotensin System Interaction Studies Requiring Attenuated Neurohormonal Compensation

For research protocols where hydralazine-induced renin-angiotensin activation would confound interpretation, budralazine offers an 8-fold lower potency for elevating plasma renin activity [1]. This property enables investigation of vasodilator effects without compensatory RAS counter-regulation, particularly valuable in studies combining vasodilators with RAS inhibitors.

Chronic In Vivo Toxicology and Safety Pharmacology Studies

Budralazine's 10-fold (mice) and 2-fold (rats) lower acute oral toxicity compared to hydralazine [1] positions it as a safer alternative for chronic dosing paradigms in rodent models. The well-characterized hemolytic anemia observed with hydralazine is also attenuated with budralazine, though not eliminated, making it a comparator of interest for investigating hydrazine-induced hematotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Budralazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.